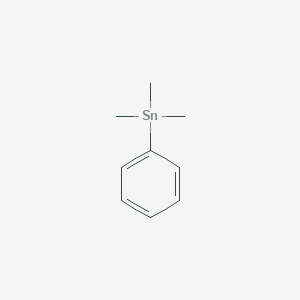

三甲基苯基锡

描述

Synthesis Analysis

Trimethyl(phenyl)tin compounds are synthesized through reactions involving trimethyltin chloride with various organic and inorganic ligands. For instance, the reaction with 2,5-dimercapto-4-phenyl-1,3,4-thiodiazole leads to the formation of a new complex characterized by X-ray crystallography, showing a distorted trigonal bipyramidal geometry and a 1D infinite chain through intermolecular interactions (Zhang Ru-fen, 2005). Coordination polymers with mixed ligands demonstrate the versatility in synthesis approaches and the potential for creating compounds with diverse structures (Chun-lin Ma et al., 2006).

Molecular Structure Analysis

The molecular structure of trimethyl(phenyl)tin compounds varies significantly depending on the ligands involved. Structures ranging from trigonal bipyramidal to tetrahedral geometries have been observed. For instance, the X-ray structure investigation of trimethyltin α-phenyl-α-oxoacetate reveals associations in chains due to coordination bonds, highlighting the structural versatility of these compounds (T. Sizova et al., 1993).

Chemical Reactions and Properties

Trimethyl(phenyl)tin compounds participate in various chemical reactions, demonstrating a range of chemical properties such as the ability to form coordination polymers, and engage in ring-opening polymerization reactions. For instance, the reaction with 5-nitroisophthalic acid and its derivatives shows the formation of complexes with trigonal bipyramidal geometries, illustrating the reactive versatility and potential for creating new materials (Chun-lin Ma et al., 2006).

Physical Properties Analysis

The physical properties, such as crystalline structure and bonding interactions, are pivotal in understanding the behavior of trimethyl(phenyl)tin compounds. X-ray diffraction analysis provides insights into the solid-state supramolecular structure, revealing unique polymer chains and coordination geometries that influence the compound's physical characteristics and applications (K. Molloy et al., 1995).

Chemical Properties Analysis

Trimethyl(phenyl)tin compounds exhibit diverse chemical properties, including the ability to undergo various types of chemical reactions, form complexes with different geometries, and interact with a wide range of ligands. These properties are crucial for their application in synthesis, catalysis, and materials science. For instance, their use in ring-opening polymerization of trimethylene carbonate showcases their catalytic capabilities and potential in polymer science (D. Darensbourg et al., 2005).

科学研究应用

三甲基锡与丙磺舒和苯乙二醛一起抑制鱼雷突触小体中乙酰胆碱的释放,表明去极化期间阴离子分布与乙酰胆碱释放之间存在联系 (Morot-Gaudry, 1984).

已发现甲氧苄啶-锡配合物能有效减少 PVC 薄膜的光分解和光氧化,特别是那些含有三个苯基的薄膜 (Yaseen 等,2021).

该化合物在低温下与有机锂试剂反应,在制备三卤甲基锡化合物中发挥作用 (Seyferth & Armbrecht, 1969).

它参与形成独特的配位模式,如四聚三甲基锡(IV) N-亚硝基-N-苯基羟胺配合物,形成一个 20 元无碳金属大环 (Deák 等,1999).

三甲基锡-苯基-氧乙酸盐的 X 射线结构揭示了两个具有相同构象的独立分子,通过配位键和氢键连接 (Sizova 等,1993).

基于 2-苯基丁酸的有机锡(IV)配合物对植物病原体表现出很高的抗菌活性,并具有作为药物的潜力 (Naz 等,2020).

它的衍生物,如三有机锡(IV),具有有希望的抗菌活性,其结构可能将其活性与其结构联系起来 (Bhatra 等,2017).

对三甲基锡诱导的神经元坏死反应的小胶质细胞活化先于星形胶质细胞增生,突出了小胶质细胞作为 CNS 巨噬细胞内源性来源的作用 (McCann 等,1996).

安全和危害

Trimethyl(phenyl)tin is classified as a dangerous good for transport and may be subject to additional shipping charges . It is combustible and very toxic if swallowed, in contact with skin, or if inhaled . It is also very toxic to aquatic life with long-lasting effects . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this compound .

作用机制

Target of Action

Trimethyl(phenyl)tin is an organotin compound

Mode of Action

As an organotin compound, it may interact with its targets through covalent bonding, leading to changes in the target’s function

Biochemical Pathways

Organotin compounds can affect various biochemical pathways depending on their specific structure and the biological system in which they are present

Pharmacokinetics

As with other organotin compounds, it is likely to be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted

Result of Action

Organotin compounds are known to have diverse biological effects, including cytotoxic, antifungal, and antitumor activities . The specific effects of Trimethyl(phenyl)tin would depend on its specific interactions with its targets and the biological system in which it is present.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Trimethyl(phenyl)tin. For example, the presence of other chemicals, pH, temperature, and light exposure can affect its stability and activity . Furthermore, Trimethyl(phenyl)tin is known to be toxic to aquatic life and can have long-term adverse effects in the aquatic environment .

属性

IUPAC Name |

trimethyl(phenyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5.3CH3.Sn/c1-2-4-6-5-3-1;;;;/h1-5H;3*1H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COHOGNZHAUOXPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Sn](C)(C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60239415 | |

| Record name | Stannane, trimethylphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60239415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Stannane, trimethylphenyl- | |

CAS RN |

934-56-5 | |

| Record name | Stannane, trimethylphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000934565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stannane, trimethylphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60239415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Stannane, trimethylphenyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

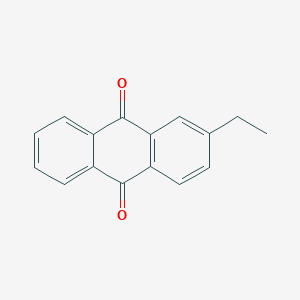

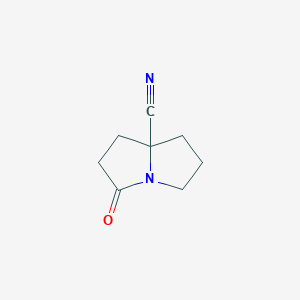

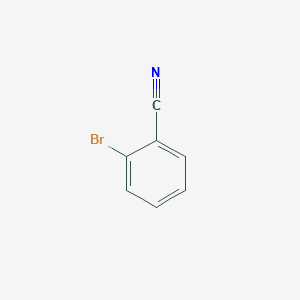

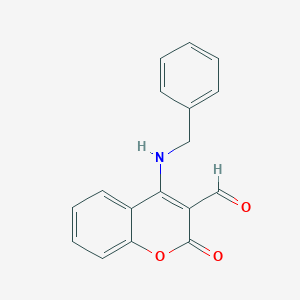

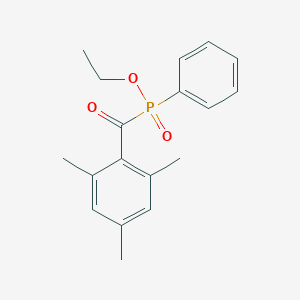

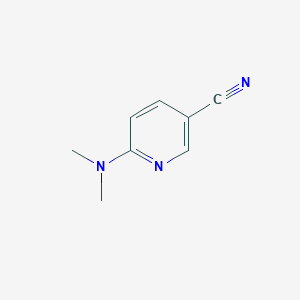

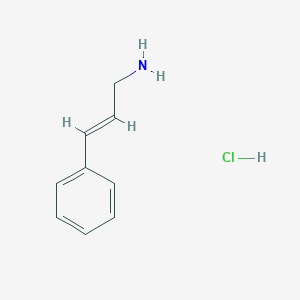

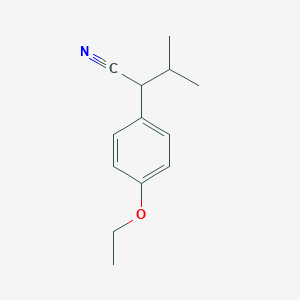

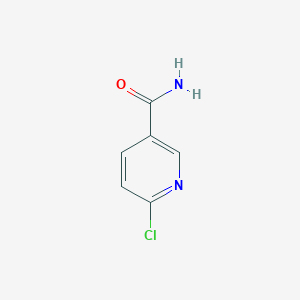

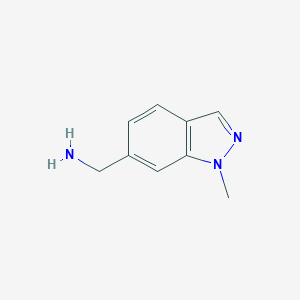

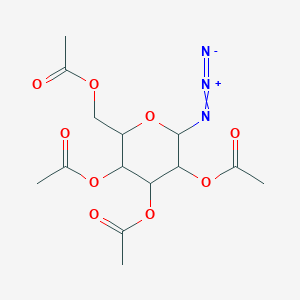

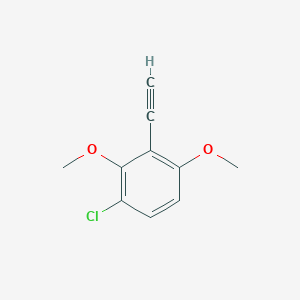

Feasible Synthetic Routes

Q & A

Q1: What makes trimethyl(phenyl)tin useful in the synthesis of radiopharmaceuticals?

A: Trimethyl(phenyl)tin serves as a versatile precursor in the production of 18F-labeled aromatic compounds for Positron Emission Tomography (PET). [] Traditionally, electrophilic radiofluorination relies on trialkylaryl tin compounds. The recent development of copper-mediated 18F-fluorodestannylation allows researchers to leverage readily available stannyl precursors with "nucleophilic [18F]Fluoride" for radiopharmaceutical synthesis. [, ] This approach offers significant advantages in terms of accessibility and efficiency for PET tracer development.

Q2: Can you provide an example of how trimethyl(phenyl)tin has been utilized in the synthesis of a specific PET tracer?

A: Researchers successfully synthesized 6-[18F]fluoro-L-3,4-dihydroxyphenylalanine (6-[18F]FDOPA), a crucial PET tracer, using trimethyl(phenyl)tin as a starting material. [, ] This method, utilizing copper-mediated radiofluorodestannylation, yielded 6-[18F]FDOPA with a remarkable radiochemical yield of 57% through an automated process. [] This highlights the compound's potential for producing clinically relevant PET tracers.

Q3: Beyond radiochemistry, are there other applications where trimethyl(phenyl)tin plays a significant role?

A: Trimethyl(phenyl)tin acts as a key component in synthesizing silyl- and germyl-substituted cyclohexa-1,4-dienes through electrochemical reduction. [] This process, resembling a Birch-type reduction mechanism, produces cyclohexa-2,5-dienyltrimethylsilane in a 79% yield. [] This highlights the versatility of trimethyl(phenyl)tin as a building block in organic synthesis.

Q4: Are there any analytical techniques commonly employed to characterize and quantify trimethyl(phenyl)tin?

A: While specific analytical methods used for trimethyl(phenyl)tin weren't detailed in the provided research, gas chromatography coupled with mass spectrometry (GC-MS) is a common technique for analyzing organotin compounds. [] This approach enables separation and detection, allowing for the identification and quantification of these compounds in various matrices.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。